2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate

CAS No.: 663175-94-8

Cat. No.: VC2176738

Molecular Formula: C13H7F5O4S

Molecular Weight: 354.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 663175-94-8 |

|---|---|

| Molecular Formula | C13H7F5O4S |

| Molecular Weight | 354.25 g/mol |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate |

| Standard InChI | InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

| Standard InChI Key | BBTCYIYILYPZCB-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Introduction

Physical and Chemical Properties

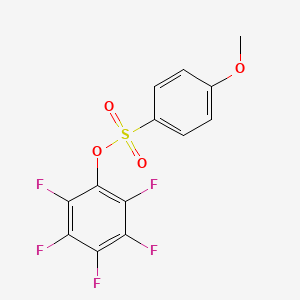

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is defined by several key physical and chemical properties that determine its behavior in various research applications. The compound has a molecular formula of C13H7F5O4S and a precise molecular weight of 354.25 g/mol . Its structure features a pentafluorophenyl group connected to a 4-methoxybenzenesulfonate moiety through an oxygen atom of the sulfonate group.

The compound's chemical identifiers and structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C13H7F5O4S |

| Molecular Weight | 354.25 g/mol |

| CAS Number | 663175-94-8 |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate |

| InChI | InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

| InChIKey | BBTCYIYILYPZCB-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

The pentafluorophenyl group significantly influences the compound's reactivity due to the electron-withdrawing effects of the five fluorine atoms. This electronic configuration makes the sulfonate ester bond particularly susceptible to nucleophilic attack, which is a key aspect of its utility in chemical and biological applications .

Synthesis and Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate typically follows established protocols for sulfonate ester formation. The most common preparation method involves the reaction of pentafluorophenol with 4-methoxybenzenesulfonyl chloride in the presence of a suitable base, commonly triethylamine. This base serves the critical function of neutralizing the hydrochloric acid generated during the reaction process.

The general reaction scheme can be represented as follows:

C6F5OH + p-CH3OC6H4SO2Cl + Et3N → C6F5OSO2C6H4OCH3-p + Et3N- HCl

This synthetic approach is efficient and produces the target compound with good yields under appropriate conditions. The reaction typically proceeds at room temperature or with mild heating, and the product can be isolated through standard purification techniques such as recrystallization or column chromatography.

Alternative synthesis methods may involve modifications to the base or reaction conditions, but the fundamental nucleophilic substitution mechanism remains consistent across various approaches. The synthesis is relatively straightforward but requires careful handling of the reactive intermediates and attention to reaction conditions to optimize yield and purity.

Applications in Research

Proteomics Applications

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate has found significant utility in proteomics research, primarily due to its ability to form covalent bonds with proteins. This property enables enhanced protein detection and analysis in complex biological samples. The compound's reactivity toward specific amino acid residues allows for selective protein modification, which can be leveraged in various analytical techniques.

In proteomics workflows, the compound can function as a protein tagging agent, facilitating the identification and quantification of proteins in complex mixtures. The covalent nature of the modifications ensures stability during sample processing and analysis, contributing to more reliable results in proteomic studies.

While the precise mechanism of interaction between the compound and proteins remains under investigation, researchers believe it likely involves nucleophilic attack by amino acid side chains on the sulfonate ester bond. This results in the displacement of the pentafluorophenyl group and the formation of a covalent linkage between the protein and the 4-methoxybenzenesulfonate moiety.

Other Research Applications

Beyond proteomics, 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate has applications in various areas of chemical and biological research. As a sulfonate ester with a good leaving group (pentafluorophenolate), it can serve as an activating agent in organic synthesis, facilitating nucleophilic substitution reactions under mild conditions .

The compound may also find utility in the development of bioconjugation strategies, where controlled and selective modification of biomolecules is desired. Its reactivity profile allows for site-specific labeling under physiologically relevant conditions, making it valuable for the preparation of bioconjugates for various applications.

Additionally, the unique electronic properties imparted by the pentafluorophenyl group make this compound potentially useful in materials science applications, although this area appears less extensively explored in the current literature .

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate shares structural similarities with several related compounds, most notably 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate. The key difference between these compounds is the substituent on the benzenesulfonate portion—a methoxy group versus a methyl group .

The following table provides a comparative analysis of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate and related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Notable Differences |

|---|---|---|---|---|

| 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate | C13H7F5O4S | 354.25 g/mol | Methoxy substituent on benzene ring | More polar due to methoxy group |

| 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate | C13H7F5O3S | 338.25 g/mol | Methyl substituent on benzene ring | Less polar than methoxy analog |

| Pentafluorophenyl acetate | C8H3F5O2 | 226.10 g/mol | Acetate instead of sulfonate | Different reactivity profile |

The methoxy substituent in 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate introduces additional electronic effects compared to the methyl group in the related compound. Specifically, the methoxy group is more electron-donating through resonance, which can influence the reactivity of the sulfonate ester bond . This subtle difference may translate to altered selectivity in reactions with nucleophiles, potentially offering advantages in specific applications.

Research Findings and Future Directions

Current research on 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate focuses primarily on its applications in proteomics and organic synthesis. The compound's ability to form stable covalent bonds with proteins makes it a valuable tool for protein modification and analysis, with potential implications for biomarker discovery and protein characterization.

Recent studies have explored the compound's selectivity toward different amino acid residues, aiming to establish patterns that could be exploited for targeted protein modification. While comprehensive mechanistic studies are still emerging, preliminary findings suggest preferential reactivity toward nucleophilic amino acid side chains, such as those found in lysine, cysteine, and potentially histidine residues.

Future research directions may include:

-

Detailed mechanistic investigations to elucidate the precise mode of interaction with proteins

-

Development of optimized protocols for specific proteomics applications

-

Exploration of structure-activity relationships through the synthesis and evaluation of analogs

-

Application in targeted protein labeling for imaging and diagnostic purposes

-

Integration into drug discovery workflows, particularly for covalent inhibitor development

The compound's unique reactivity profile positions it as a promising tool for continued exploration in chemical biology and related fields. As analytical techniques continue to advance, the applications of 2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate in proteomics and beyond are likely to expand.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume